N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide
Description
This compound features a tricyclic core with heteroatoms at specific positions: 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom). The 2-phenylacetamide substituent is attached to the 5-position of the tricyclic scaffold.
Synthesis of such tricyclic systems likely involves ring-closing reactions and amide coupling. For example, describes a method using triethylamine (TEA) and chloroacetyl chloride in 1,4-dioxane to form substituted acetamides, which may parallel the synthesis of this compound .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-11-4-2-1-3-5-11)19-17-18-12-9-13-14(10-15(12)23-17)22-7-6-21-13/h1-5,9-10H,6-8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLFSFXLMGXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Dioxin Ring: The dioxin ring is introduced by reacting the benzothiazole intermediate with an appropriate diol under acidic or basic conditions.
Acylation: The final step involves the acylation of the dioxin-benzothiazole intermediate with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting devices.
Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Differences and Implications
Core Heteroatoms and Ring Systems: The tricyclic core of the target compound contrasts with the tetracyclic system in (additional dithia groups) and the bicyclic β-lactam in . Larger ring systems may enhance conformational stability but reduce solubility . The 10,13-dioxa-4-thia-6-aza arrangement in the target vs.
Substituent Effects :
- The 2-phenylacetamide group in the target vs. 2-methoxybenzamide in modifies lipophilicity and steric bulk. Phenyl groups may enhance membrane permeability, while methoxy groups could improve solubility .
- Thiadiazole and tetrazole moieties in contribute to β-lactamase resistance, a feature absent in the target compound .
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties. Its molecular formula is with a molecular weight of approximately 372.4 g/mol. The structural complexity enhances its potential for biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Structural Features | Tricyclic framework with dioxane and thiazole moieties |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tricyclic Structure : Utilizing appropriate reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
- Substitution Reactions : Involving various electrophiles and nucleophiles to achieve desired modifications.
- Purification : Achieving high yields and purity through careful control of reaction conditions.
The compound's mechanism of action is primarily through its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with various enzymes or receptors, modulating their activity significantly:
- Binding Affinity : The trimethoxybenzamide group enhances binding affinity to target molecules.
- Cellular Pathways : Alters pathways leading to various biological effects such as apoptosis and cell cycle modulation.
Biological Activity
Research indicates that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells more effectively than standard treatments.
- Induction of Apoptosis : Enhanced apoptosis has been observed in cancer cell lines treated with this compound compared to untreated controls.
- Oxidative Stress Modulation : The compound has been linked to increased reactive oxygen species (ROS) generation, leading to oxidative stress in targeted cells.
Case Study 1: Oral Cancer Treatment
In a study involving oral cancer cell lines (Ca9-22 and CAL 27), treatment with N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} demonstrated significant decreases in cell viability compared to normal cells:
| Cell Line | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| Ca9-22 | 32.0 | High |
| CAL 27 | 46.1 | Moderate |
| Normal Cells | 59.0 | Low |
This study highlighted the compound's potential as a radiosensitizer in combination therapies.
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound induces apoptosis through caspase activation pathways:
| Caspase Type | Activity Level (treated vs control) |
|---|---|
| Caspase 3 | Increased in treated cells |
| Caspase 8 | Increased in treated cells |
| Caspase 9 | Higher levels observed in CAL 27 cells compared to other treatments |
These findings suggest that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} not only inhibits cell growth but also actively promotes programmed cell death in malignant cells.
Q & A
Q. What advanced techniques optimize large-scale production for research use?
- Methodological Answer :
- Flow Chemistry : Continuous reactors improve yield and reduce side reactions (residence time: 10–15 min at 120°C) .
- Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR for real-time monitoring .
Key Data Contradictions and Resolutions
-
Issue : Discrepancies in reported melting points (e.g., 180–190°C vs. 195–200°C) .
- Resolution : Verify purity via DSC (differential scanning calorimetry) and control polymorph formation using solvent screening .
-
Issue : Conflicting bioactivity data across cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
